molecular formula C9H12O3 B12361251 7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12361251
M. Wt: 168.19 g/mol
InChI Key: HKEZFLISEHIYJG-UHFFFAOYSA-N
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Description

7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base can yield the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, such as the hydroxyl group and the hexahydrochromen ring system. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H12O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h3-4,6-7,9-10H,1-2,5H2

InChI Key

HKEZFLISEHIYJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=CC2=O

Origin of Product

United States

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